molecular formula C10H9NO2 B14659729 2-(2-Cyanoethyl)benzoic acid CAS No. 51908-28-2

2-(2-Cyanoethyl)benzoic acid

Cat. No.: B14659729
CAS No.: 51908-28-2
M. Wt: 175.18 g/mol
InChI Key: XUISPJFBVXYTKN-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyanoethylating agents. One common method is the reaction of benzoic acid with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyanoethyl group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-(2-Cyanoethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

2-(2-Cyanoethyl)benzoic acid can be compared with other benzoic acid derivatives, such as:

    Benzoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.

    2-(2-Cyanoethyl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications.

    2-(2-Cyanoethyl)benzaldehyde: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.

The uniqueness of this compound lies in its combination of a cyanoethyl group and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

51908-28-2

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(2-cyanoethyl)benzoic acid

InChI

InChI=1S/C10H9NO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,3,5H2,(H,12,13)

InChI Key

XUISPJFBVXYTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C(=O)O

Origin of Product

United States

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